4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline
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Overview
Description
4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline is an organic compound that features a naphthalene ring substituted with a chlorine atom and an aniline group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 4-chloronaphthalene.
Reduction: The nitro group is reduced to an amine group.
Etherification: The amine group is then reacted with 3,5-dimethylaniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated products with different functional groups.
Scientific Research Applications
4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
- (2S)-2-[(4-Chloronaphthalen-1-yl)oxy]propanoic acid
- 2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid
Uniqueness
4-((4-Chloronaphthalen-1-yl)oxy)-3,5-dimethylaniline is unique due to its specific substitution pattern on the naphthalene and aniline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83054-54-0 |
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Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3,5-dimethylaniline |
InChI |
InChI=1S/C18H16ClNO/c1-11-9-13(20)10-12(2)18(11)21-17-8-7-16(19)14-5-3-4-6-15(14)17/h3-10H,20H2,1-2H3 |
InChI Key |
ZTWMMUIEFFEGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)N |
Origin of Product |
United States |
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